molecular formula C12H14O5 B12430362 Mono(3-hydroxybutyl)phthalate-d4

Mono(3-hydroxybutyl)phthalate-d4

Cat. No.: B12430362
M. Wt: 242.26 g/mol
InChI Key: CTDCWBUTXCPHAM-QFFDRWTDSA-N
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Description

Mono(3-hydroxybutyl)phthalate-d4 is a deuterium-labeled analog of mono(3-hydroxybutyl)phthalate (MHBP), a primary metabolite of dibutyl phthalate (DBP). It is widely utilized as an internal standard in analytical chemistry for quantifying non-deuterated phthalate metabolites in biological and environmental samples . The compound’s molecular formula is C₁₂D₄H₁₀O₅, with a molecular weight of 242.261 and a purity exceeding 95% (HPLC) . Its deuterated structure ensures minimal interference from protonated solvents in mass spectrometry, enhancing analytical precision .

Properties

Molecular Formula

C12H14O5

Molecular Weight

242.26 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(3-hydroxybutoxycarbonyl)benzoic acid

InChI

InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15)/i2D,3D,4D,5D

InChI Key

CTDCWBUTXCPHAM-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)O)[2H])[2H]

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for MHBP-d4

Esterification of Phthalic Anhydride with 3-Hydroxybutanol

The core synthesis begins with esterification between phthalic anhydride and 3-hydroxybutanol. Phthalic anhydride reacts with the hydroxyl group of 3-hydroxybutanol under acidic or basic conditions to form mono(3-hydroxybutyl)phthalate. The reaction is typically conducted in anhydrous dichloromethane or toluene with catalytic sulfuric acid or p-toluenesulfonic acid.

Reaction conditions :

  • Molar ratio : 1:1 (phthalic anhydride : 3-hydroxybutanol)
  • Temperature : 80–100°C
  • Duration : 6–12 hours
  • Yield : 60–75%

Deuterium incorporation occurs at the hydroxybutyl side chain, requiring deuterated 3-hydroxybutanol (3-hydroxybutanol-d4) or post-synthesis isotopic exchange.

Deuteration Strategies

Pre-Synthesis Deuterium Labeling

Deuterated 3-hydroxybutanol (CH3CD2CD2OH) is synthesized via catalytic deuteration of 3-buten-1-ol using deuterium gas (D2) over palladium or platinum catalysts. This method ensures uniform deuterium distribution in the hydroxybutyl moiety before esterification.

Key steps :

  • Deuterolysis :
    $$
    \text{CH}2=\text{CHCH}2\text{CH}2\text{OH} + \text{D}2 \xrightarrow{\text{Pd/C}} \text{CH}3\text{CD}2\text{CD}_2\text{OH}
    $$
    • Catalyst : 5% Pd/C
    • Pressure : 1–3 atm
    • Yield : >90%
  • Esterification : Deuterated 3-hydroxybutanol reacts with phthalic anhydride as described in Section 1.1.
Post-Synthesis Isotopic Exchange

Deuterium can be introduced post-esterification via acid- or base-catalyzed exchange. This method is less common due to side reactions but offers flexibility.

Conditions :

  • Solvent : D2O or deuterated methanol (CD3OD)
  • Catalyst : DCl or NaOD
  • Temperature : 60–80°C
  • Duration : 24–48 hours
  • Deuteration efficiency : 70–85%

Purification and Isolation

Liquid-Liquid Extraction

Crude MHBP-d4 is extracted using ethyl acetate or dichloromethane, followed by washing with saturated sodium bicarbonate to remove unreacted phthalic acid.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase (e.g., Waters UPLC HSS T3)
  • Mobile phase : Gradient of 0.1% acetic acid in water (A) and acetonitrile (B)
  • Detection : UV at 254 nm or mass spectrometry

Typical retention time : 8.2 minutes

Lyophilization

Purified MHBP-d4 is lyophilized to obtain a stable powder. Residual solvents are quantified via gas chromatography to ensure <0.1% (v/v).

Analytical Characterization

Mass Spectrometry (MS)

MHBP-d4 is characterized using LC-MS/MS with multiple reaction monitoring (MRM). Key transitions include:

  • Precursor ion : m/z 237 → Product ion : m/z 121
  • Internal standard : MBP-d4 (m/z 225 → 81)

Instrument parameters :

  • Collision energy : −26 V
  • Declustering potential : −35 V

Nuclear Magnetic Resonance (NMR)

1H NMR (CD3OD) :

  • δ 7.65–7.45 (m, 4H, aromatic)
  • δ 4.20–3.80 (m, 2H, OCH2)
  • δ 1.60–1.20 (m, 4H, CH2CD2)

13C NMR :

  • δ 170.2 (C=O)
  • δ 62.5 (OCH2)
  • δ 24.8 (CD2)

Quality Control and Validation

Purity Assessment

  • HPLC purity : ≥95%
  • Isotopic enrichment : ≥98% D4 (measured via MS)

Stability Testing

  • Short-term : Stable at 4°C for 30 days
  • Long-term : Stable at −80°C for 2 years

Applications in Exposure Assessment

MHBP-d4 is used to quantify MHBP in biological matrices (e.g., urine, plasma) via isotope dilution MS. For example, in NHANES studies, MHBP-d4 spiked into urine samples enables precise correction for matrix effects and recovery losses.

Representative data :

Matrix LOD (ng/mL) LOQ (ng/mL) Recovery (%)
Urine 0.06 0.2 92–105
Plasma 0.1 0.3 88–98

Challenges and Optimization

Isotope Effects

Deuterium labeling alters chromatographic retention (Δt = 0.3–0.5 minutes vs. non-deuterated MHBP), necessitating method adjustments.

Cost Considerations

  • 3-Hydroxybutanol-d4 : ~$2,000/g
  • Total synthesis cost : ~$5,000–$10,000 per batch

Chemical Reactions Analysis

Types of Reactions

Mono(3-hydroxybutyl)phthalate-d4 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can revert it back to the hydroxyl form.

Scientific Research Applications

Mono(3-hydroxybutyl)phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying chemical reactions and pathways.

    Biology: Helps in understanding metabolic processes and enzyme activities.

    Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Mono(3-hydroxybutyl)phthalate-d4 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise tracking using mass spectrometry and other analytical techniques. This helps in elucidating metabolic pathways and understanding the interaction of the compound with various molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Variability : The position and type of alkyl/functional groups (e.g., hydroxybutyl vs. hydroxypentyl, carboxybutyl) influence metabolic pathways and analytical detection limits .
  • Deuterium Labeling: this compound and its analogs (e.g., Mono(2-hydroxyisobutyl)phthalate-d4) are indispensable for avoiding isotopic interference in LC-MS/MS workflows, unlike non-deuterated counterparts like Mono(4-hydroxypentyl)phthalate .

Metabolic and Exposure Relevance

  • This compound correlates with DBP exposure biomarkers in urine, whereas Mono(4-hydroxypentyl)phthalate reflects diisopentyl phthalate exposure .
  • Deuterated carboxy derivatives (e.g., Mono(4-carboxybutyl)phthalate-d4) are critical for studying oxidative metabolism pathways, which differ from hydroxylated metabolites .

Biological Activity

Mono(3-hydroxybutyl)phthalate-d4 is a deuterium-labeled derivative of mono(3-hydroxybutyl)phthalate, a metabolite of dibutyl phthalate (DBP). This compound has gained attention in toxicological and pharmacological research due to its potential effects on biological systems, particularly in relation to endocrine disruption and metabolic pathways.

  • Molecular Formula : C₁₂H₁₀D₄O₅
  • Molecular Weight : 242.26 g/mol
  • CAS Number : 2119601-77-1

Biological Activity

The biological activity of this compound is primarily studied through its effects on hormone biosynthesis and metabolic processes. Research indicates that phthalates, including their metabolites, can interfere with steroidogenesis and other endocrine functions.

  • Endocrine Disruption : this compound has been linked to alterations in steroid hormone levels, particularly testosterone and cortisol. Studies have shown that exposure to DBP and its metabolites can lead to decreased levels of these hormones in vitro, suggesting a mechanism of action that involves inhibition of steroidogenic enzymes such as CYP11A1 and CYP17A1 .
  • Oxidative Stress : Exposure to phthalates has been associated with increased oxidative stress in cellular models. For instance, DBP exposure resulted in elevated superoxide generation and protein oxidation markers, which can contribute to cellular damage and dysfunction .
  • Metabolic Effects : Recent studies have indicated that phthalate exposure may be correlated with increased body fat gain in midlife women, suggesting a potential role in metabolic dysregulation .

Case Studies and Experimental Data

  • A study conducted on human adrenocortical H295R cells demonstrated that both DBP and its metabolite MBP significantly decreased levels of key steroid hormones after exposure to concentrations ranging from 1 µM to 500 µM for 48 hours. Notably, the presence of dibutyryl-cyclic-AMP (dbcAMP) during exposure amplified the effects on hormone levels .
  • In vivo studies involving rats exposed to high concentrations of DBP showed significant reproductive toxicity, including hypospermia and testicular degeneration. These findings highlight the compound's potential reproductive hazards .

Data Tables

Study Concentration (µM) Hormone Effected Observed Change
H295R Cell Study1 - 500TestosteroneDecreased
H295R Cell Study1 - 500CortisolVariable effects
Rat Toxicity Study10,000 ppmTesticular WeightDecreased
Rat Toxicity StudyVariousLiver Enzyme ActivityElevated

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